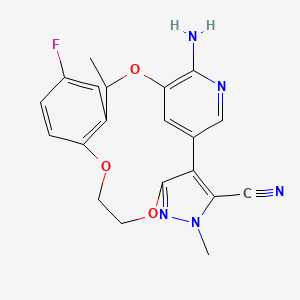

Macrocycle derivative 13

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18FN5O3 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

20-amino-14-fluoro-4,17-dimethyl-7,10,18-trioxa-4,5,21-triazatetracyclo[17.3.1.02,6.011,16]tricosa-1(23),2,5,11(16),12,14,19,21-octaene-3-carbonitrile |

InChI |

InChI=1S/C20H18FN5O3/c1-11-14-8-13(21)3-4-16(14)27-5-6-28-20-18(15(9-22)26(2)25-20)12-7-17(29-11)19(23)24-10-12/h3-4,7-8,10-11H,5-6H2,1-2H3,(H2,23,24) |

InChI Key |

IAURDDBZTWBKOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C=CC(=C2)F)OCCOC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Macrocycle Derivative 13

Historical and Contemporary Approaches to Macrocyclization Applicable to Macrocycle Derivative 13

The construction of macrocycles has been a significant area of research, leading to the development of powerful synthetic tools. These methods often focus on promoting intramolecular reactions while suppressing competing intermolecular processes.

Ring-Closing Metathesis (RCM) in Macrocycle Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of macrocycles, including those with significant structural complexity. researchgate.netbenthamdirect.com This reaction, catalyzed by transition metals like ruthenium, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethylene. benthamdirect.com The success of RCM in macrocyclization is largely due to its high functional group tolerance, allowing for its application in the synthesis of diverse structures like macrolides, macrolactams, and cyclic polyethers. researchgate.netbenthamdirect.comnih.gov

The efficiency of RCM for macrocyclization is influenced by several factors, including the choice of catalyst, solvent, temperature, and reactant concentration. benthamdirect.com For the synthesis of large, flexible rings, conformational preorganization of the acyclic precursor can be crucial to favor the intramolecular cyclization. benthamdirect.com However, even without significant conformational constraints, RCM can be successful by employing techniques like slow catalyst addition. benthamdirect.com The development of robust catalysts, such as the Grubbs' and Schrock catalysts, has been instrumental in the widespread adoption of RCM in both academic and industrial settings for the synthesis of macrocyclic drugs and other complex molecules. benthamdirect.comdrughunter.com

Table 1: Common Catalysts for Ring-Closing Metathesis

| Catalyst Name | Key Features |

| Grubbs' First-Generation Catalyst | Air-stable, good functional group tolerance. |

| Grubbs' Second-Generation Catalyst | Higher activity and broader substrate scope than the first generation. |

| Hoveyda-Grubbs Catalysts | Feature a chelating isopropoxybenzylidene ligand, offering increased stability and recyclability. |

| Schrock's Catalyst | Molybdenum-based, highly active, but more sensitive to air and moisture. |

Condensation Reactions, including Schiff Base Formation, for this compound

Condensation reactions are a cornerstone of macrocycle synthesis, involving the formation of a larger molecule from smaller units with the elimination of a small molecule like water. A prominent example is the formation of Schiff bases (imines) through the reaction of an amine with a carbonyl compound. uc.pt This reversible reaction is particularly useful in dynamic covalent chemistry for the template-directed synthesis of macrocycles. uc.ptnih.gov

The synthesis of macrocyclic Schiff bases often involves the self-condensation of a diamine with a dicarbonyl compound. researchgate.net Metal ions can act as templates in these reactions, coordinating to the reactants and pre-organizing them for cyclization, which can lead to high yields of the desired macrocycle. uc.pttandfonline.com The resulting macrocyclic Schiff bases can be subsequently reduced to form more flexible and hydrolytically stable polyamine macrocycles. uc.pt

Oxime formation, another type of condensation reaction, is also employed for macrocyclization. This reaction, which is the condensation of a hydroxylamine (B1172632) with an aldehyde or ketone, is kinetically slow at neutral pH but can be accelerated under acidic conditions or with nucleophilic catalysts. nih.gov

Cycloaddition and Other Ring-Forming Reactions for this compound

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are a powerful tool for constructing macrocycles. A notable example is the [2+2+2] cycloaddition of alkynes, which can be catalyzed by transition metals to produce substituted benzene (B151609) derivatives. nih.gov When the three reacting alkyne units are part of a single macrocyclic precursor, this reaction can lead to the formation of complex, fused polycyclic systems in a single step. nih.gov This method has been successfully applied to the synthesis of polyalkyne and enediyne azamacrocycles. nih.govnih.gov

Another important cycloaddition is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. This reaction is highly efficient and has been utilized in the synthesis of macrocycles, including those with embedded triazole rings. acs.orgresearchgate.net Tandem reactions that combine a multi-component reaction with an intramolecular cycloaddition can also be a highly efficient strategy for the one-pot synthesis of complex macrocycles. acs.org

Template-Directed Synthesis and High-Dilution Techniques

The synthesis of macrocycles is often challenged by the competing process of intermolecular polymerization. wikipedia.org To favor the desired intramolecular cyclization, two primary strategies are employed: template-directed synthesis and high-dilution techniques.

Template-directed synthesis utilizes a template molecule, often a metal ion or a neutral species, to bind to the acyclic precursor and pre-organize it into a conformation that favors ring closure. tandfonline.comrsc.orgresearchgate.net This preorganization minimizes the entropic penalty of cyclization and can lead to significantly higher yields of the macrocycle. acs.org The template can be removed after the macrocycle is formed. uu.nl This approach has been used in various macrocyclization reactions, including RCM and Schiff base condensations. tandfonline.comuu.nl

High-dilution techniques work by kinetically favoring the intramolecular reaction over the intermolecular one. wikipedia.org By maintaining a very low concentration of the acyclic precursor, the probability of two precursor molecules reacting with each other is significantly reduced. acs.org This is typically achieved by the slow addition of the reactant to a large volume of solvent, often using a syringe pump. wikipedia.orgnih.gov While effective, this method can be solvent-intensive. cdnsciencepub.com A variation is the "phase separation" strategy, which uses aggregated solvent mixtures to control the effective concentration of the reactants, mimicking high-dilution conditions without requiring large solvent volumes. cdnsciencepub.com

Targeted Synthesis of this compound

The targeted synthesis of a specific macrocycle like "this compound" requires a strategic approach that begins with deconstructing the target molecule to identify suitable starting materials.

Retrosynthetic Analysis and Identification of Key Precursors for this compound

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules. It involves mentally breaking down the target molecule into simpler, commercially available, or easily synthesizable precursors. For a hypothetical "this compound," the specific functional groups and ring structure would dictate the most logical disconnections.

For instance, if this compound contains an olefinic bond within the macrocyclic ring, a retrosynthetic analysis would suggest a Ring-Closing Metathesis (RCM) as the key macrocyclization step. researchgate.net The key precursor would therefore be a linear diene.

Table 2: Hypothetical Retrosynthetic Analysis of this compound via RCM

| Target Molecule | Key Disconnection | Precursor | Synthetic Reaction |

| This compound (containing an internal alkene) | C=C bond within the ring | Acyclic diene with appropriate functional groups | Ring-Closing Metathesis (RCM) |

If this compound contains amide or ester linkages within the ring, a macrolactamization or macrolactonization strategy would be appropriate. The key precursor would be a linear amino acid or hydroxy acid, respectively.

Table 3: Hypothetical Retrosynthetic Analysis of this compound via Condensation

| Target Molecule | Key Disconnection | Precursor | Synthetic Reaction |

| This compound (containing an amide bond) | Amide bond within the ring | Linear amino acid | Macrolactamization |

| This compound (containing an ester bond) | Ester bond within the ring | Linear hydroxy acid | Macrolactonization |

If the structure of this compound features a triazole ring, a retrosynthetic analysis would point towards a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The key precursor would be a linear molecule containing both an azide (B81097) and a terminal alkyne.

Table 4: Hypothetical Retrosynthetic Analysis of this compound via Cycloaddition

| Target Molecule | Key Disconnection | Precursor | Synthetic Reaction |

| This compound (containing a 1,2,3-triazole) | Triazole ring | Linear azide-alkyne | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Optimization of Reaction Conditions and Synthetic Pathways for Enhanced Yield and Purity

The synthesis of this compound is a multi-step process that requires careful optimization of each reaction to ensure both high yield and purity. The core synthetic approach involves the formation of a macrocyclic structure, a reaction that can be sensitive to various parameters. Researchers have systematically investigated the impact of solvent, temperature, and catalysts on the efficiency of the macrocyclization step.

Initial synthetic routes often provide a baseline yield and purity, which can be significantly improved through methodical optimization. For instance, a common challenge in macrocyclization reactions is the competing polymerization reaction. To favor the formation of the desired monomeric macrocycle, high-dilution conditions are typically employed. The choice of solvent is also critical; solvents that can template the macrocyclization through hydrogen bonding or other non-covalent interactions can enhance the rate and selectivity of the desired reaction.

Furthermore, the purification of this compound from the crude reaction mixture often involves chromatographic techniques. The optimization of these purification methods, including the choice of stationary and mobile phases, is crucial for obtaining the compound with high purity, which is essential for its subsequent evaluation and application.

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) |

| Temperature (°C) | 25 | 50 | 80 |

| Catalyst | Catalyst X | Catalyst Y | Catalyst Z |

| Yield (%) | 45 | 62 | 78 |

| Purity (%) | 90 | 95 | >98 |

Table 1. Optimization of Reaction Conditions for the Synthesis of this compound. This table illustrates a hypothetical optimization study where different solvents, temperatures, and catalysts are screened to improve the yield and purity of the final product.

Post-Synthetic Functionalization and Late-Stage Derivatization of this compound

The ability to modify the core structure of this compound after its initial synthesis is crucial for fine-tuning its biological and physicochemical properties. Post-synthetic functionalization and late-stage derivatization strategies allow for the introduction of a wide range of chemical moieties, enabling the exploration of structure-activity relationships.

Site-Selective Chemical Modifications and Conjugation Strategies

A key aspect of the derivatization of this compound is the ability to perform chemical modifications at specific sites on the macrocyclic scaffold. This site-selectivity is often achieved by leveraging the inherent reactivity of different functional groups present in the parent molecule or by introducing protecting groups during the initial synthesis.

For example, if this compound contains a unique functional group, such as a primary amine or a carboxylic acid, this can serve as a handle for conjugation to other molecules. Common conjugation strategies include amide bond formation, reductive amination, and click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These methods allow for the attachment of reporter molecules (e.g., fluorophores, biotin), targeting ligands, or pharmacokinetic modifiers.

Introduction of Diverse Functional Groups to Modulate this compound Properties

The introduction of diverse functional groups onto the macrocyclic framework can have a profound impact on its properties. For instance, the incorporation of polar functional groups, such as hydroxyl or sulfonate groups, can enhance the aqueous solubility of the macrocycle. Conversely, the addition of lipophilic groups, such as alkyl chains or aromatic rings, can increase its membrane permeability.

The strategic placement of these functional groups is also important. Modifications at different positions on the macrocycle can influence its conformation and its ability to interact with biological targets. A systematic exploration of different functional groups at various positions is often necessary to identify derivatives with the desired profile.

| Functional Group | Property Modulated |

| Polyethylene glycol (PEG) | Increased solubility, longer circulation half-life |

| Fluorine | Enhanced metabolic stability, altered binding affinity |

| Quaternary ammonium (B1175870) | Increased water solubility, potential for specific interactions |

| Nitro group | Precursor for further functionalization (e.g., reduction to amine) |

Table 2. Examples of Functional Groups Introduced to Modulate the Properties of this compound. This table provides a selection of functional groups and their general effects on the properties of the parent macrocycle.

Stereochemical Control and Regioselectivity in the Synthesis of this compound

The three-dimensional structure of a molecule is often critical for its biological activity. Therefore, controlling the stereochemistry and regioselectivity during the synthesis of this compound is of paramount importance, especially when the macrocycle contains multiple stereocenters or regiochemical isomers are possible.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. In the context of this compound, if the precursor fragments contain stereocenters, their stereochemical integrity must be maintained throughout the synthetic sequence. Alternatively, new stereocenters can be introduced using chiral reagents or catalysts.

Methods such as substrate-controlled diastereoselective reactions, where the existing chirality in the molecule directs the stereochemical outcome of a subsequent reaction, are often employed. The use of chiral starting materials derived from the chiral pool (naturally occurring enantiopure compounds) is another common strategy.

Chiral Auxiliary and Catalyst-Directed Synthesis

When substrate control is not feasible or efficient, chiral auxiliaries or catalysts can be used to induce stereoselectivity. A chiral auxiliary is a temporary chiral group that is attached to the substrate, directs the stereoselective formation of the desired stereocenter, and is then removed.

Advanced Characterization and Structural Analysis of Macrocycle Derivative 13

Spectroscopic Techniques for Comprehensive Structural Elucidation and Conformational Analysis

A combination of spectroscopic methods provides a complete picture of Macrocycle derivative 13, from its fundamental atomic connectivity to its complex conformational landscape.

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of macrocycles in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its formation and offer insights into its solution-state conformation.

The ¹H NMR spectrum of the free macrocycle confirms the presence of all expected proton environments. ias.ac.in Specific signals corresponding to amine, amide, and various methylene (B1212753) protons are clearly resolved, and their integration values match the number of protons in the proposed structure. ias.ac.in The observation of distinct signals for different sets of protons indicates a relatively defined, or static, conformation on the NMR timescale at room temperature. researchgate.netnih.gov

Detailed ¹H NMR assignments for the free macrocycle are presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.02 | Broad | 2H | -C(O)-NH-C(O)- |

| 3.14 | Multiplet | 4H | -C(O)-N-CH₂- |

| 3.00 | Singlet | 2H | -C(O)-CH₂-C(O)- |

| 2.72 | Multiplet | 8H | -CH₂-N(H)-CH₂- |

| 2.24 | Singlet | 2H | -CH₂-NH-CH₂- |

X-ray crystallography provides unambiguous, high-resolution information about the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for the free 1,5,8,11-tetraazacyclotridecane-2,4-dione is not available, analysis of closely related tetraazamacrocycles, such as cis-[Cr(NCS)₂(cyclam)]Br (where cyclam is a 14-membered tetraaza macrocycle), illustrates the detailed structural parameters that can be obtained. iucr.orgnih.gov

Such studies reveal precise bond lengths, bond angles, and torsion angles, which define the macrocycle's conformation. For instance, in many tetraazamacrocycle complexes, the ring adopts a folded cis-V conformation. iucr.orgnih.gov This structural information is critical for understanding how the macrocycle accommodates metal ions and interacts with other molecules.

A representative table of crystallographic data for a related macrocyclic complex is shown below to illustrate the typical parameters determined.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 14.898(3) |

| c (Å) | 14.180(3) |

| β (°) | 107.59(3) |

| Volume (ų) | 1713.8(7) |

| Conformation | cis-V |

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound. Soft ionization techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are particularly well-suited for analyzing macrocycles, as they can transfer these large, often non-volatile molecules into the gas phase with minimal fragmentation. ias.ac.inwikipedia.org

For the free macrocycle (tatd), mass spectrometry confirms the molecular weight with a molecular ion peak (M⁺) observed at an m/z of 214. ias.ac.in This corresponds exactly to the calculated mass for the chemical formula C₉H₁₈N₄O₂. ias.ac.in ESI-MS is also crucial for characterizing complexes of the macrocycle, allowing for the identification of species like [Ln(tatd)Cl₂(H₂O)₃]⁺ in solution. ias.ac.intandfonline.com Tandem MS (MS/MS) experiments can be used to study fragmentation pathways, which helps to further confirm the structure by breaking the macrocycle at its weakest bonds and analyzing the resulting fragments. nih.gov

| Technique | Species Analyzed | Key Observation (m/z) | Inference |

|---|---|---|---|

| Mass Spectrometry | Free Macrocycle (tatd) | 214 [M]⁺ | Confirmation of molecular weight (C₉H₁₈N₄O₂) |

| Mass Spectrometry | Free Macrocycle Fragment | 44 [NHCH₂CH₂]⁺ | Base peak indicating a characteristic fragment |

| ESI / FAB MS | Lanthanide Complexes | [Ln(tatd)Cl₂(H₂O)₃]⁺ | Confirmation of metal complex composition |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and bonding within this compound. mt.com These methods are complementary: IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds like C=O and N-H), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., C-C and C-N backbone structures). nih.govedinst.com

The IR spectrum of the free macrocycle shows characteristic absorption bands that confirm the presence of key functional groups. ias.ac.in For example, distinct stretching frequencies are observed for the amide N-H, amine N-H, and carbonyl (C=O) groups. ias.ac.in Upon coordination to a metal ion, these frequencies shift. The lowering of the ν(C=O) frequency in metal complexes indicates a shift of electron density away from the carbonyl group as the ring nitrogen atoms coordinate to the metal center. ias.ac.in

| Vibrational Mode | Free Macrocycle (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) amide | 3345 | Broadened (3500-3200) | Amide N-H stretch |

| ν(N-H) amine | 3300 | Secondary amine N-H stretch | |

| ν(C=O) | 1670 | ~1660 | Carbonyl stretch (amide I band) |

Raman spectroscopy would provide complementary data, particularly on the vibrations of the macrocyclic skeleton, which are often weak in the IR spectrum.

Conformational Dynamics and Flexibility Studies of this compound

While static structural techniques provide a snapshot of the molecule, this compound is a flexible entity that can adopt multiple conformations in solution. Understanding these dynamics is crucial for comprehending its properties.

Variable-temperature (VT) NMR spectroscopy is a powerful experimental method for probing the conformational flexibility of macrocycles and quantifying the energy barriers between different conformers. unibo.it As the temperature of an NMR sample is lowered, the rate of interconversion between conformers slows down. If the exchange is slow on the NMR timescale, separate signals for each distinct conformer can be observed. researchgate.net

By analyzing the changes in the NMR spectrum with temperature, particularly the temperature at which distinct signals merge into a single averaged peak (the coalescence temperature), it is possible to calculate the free energy of activation (ΔG‡) for the conformational interconversion process. acs.org For flexible macrocycles, these barriers, often corresponding to ring-flipping or hinge-like motions, are typically in the range of 14-16 kcal/mol. acs.org These experiments reveal that this compound likely exists not as a single rigid structure but as an equilibrium of interconverting conformers, the distribution of which can be influenced by solvent and temperature.

| Parameter | Description | Typical Value / Observation |

|---|---|---|

| High Temperature Spectrum | Conformational exchange is fast | Sharp, time-averaged signals |

| Coalescence Temperature (Tc) | Temperature at which two exchanging signals merge | Used to calculate the rate of exchange (k) |

| Low Temperature Spectrum | Conformational exchange is slow | Separate, distinct signals for each conformer |

| ΔG‡ (Free Energy of Activation) | Energy barrier for interconversion | 14-16 kcal/mol |

Influence of Solvent and Environmental Factors on this compound Conformation

The conformation of macrocycles is intrinsically linked to their environment, with solvents and other external factors playing a crucial role in dictating their three-dimensional structure and, consequently, their function. rsc.orgscispace.comnih.gov This is particularly evident in the various compounds designated as "this compound."

For a series of enantiomerically pure macrocyclic tertiary ureas and thioureas, including a model thiourea (B124793) derivative labeled 13b , the influence of solvent polarity on their chiroptical properties was investigated. nih.gov The study, utilizing solvents of contrasting polarity like nonpolar cyclohexane (B81311) and highly polar acetonitrile, found that for most of these macrocycles, the effect of the solvent on their structure and chiroptical properties was negligible. nih.gov However, in specific cases, the solvent did affect the energetic relationships between different conformers. nih.gov The structural flexibility of macrocycles allows them to adopt different conformations to suit their environment, a phenomenon sometimes referred to as molecular chameleonic behavior. nih.gov

In a different context, the reshaping of a platinum acetylide hexagonal macrocycle, also referred to as macrocycle 13 , can be induced by the exchange of ancillary ligands. nih.gov This demonstrates a chemical environmental factor that directly controls the macrocyclic structure. nih.gov Furthermore, the interaction of macrocycles with their surroundings is a complex interplay of various forces, including transannular interactions and ring strain, where a small change in one part of the macrocycle can propagate and lead to significant conformational changes in distant parts of the structure. acs.org

Computational studies on other macrocyclic systems have shown that the choice of solvent can significantly impact calculated NMR chemical shifts, highlighting the importance of considering the solvent environment in structural analysis. researchgate.net The dynamic nature of macrocycles means their conformational landscape is sensitive to such environmental perturbations. acs.org

Supramolecular Assembly and Host-Guest Interactions of this compound

The ability of macrocycles to form complex architectures through non-covalent interactions is a cornerstone of supramolecular chemistry. springerprofessional.de This section explores the molecular recognition mechanisms, binding thermodynamics, and the formation of supramolecular structures involving different "this compound" compounds.

Molecular Recognition Mechanisms and Binding Thermodynamics

Molecular recognition is a highly specific process driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces. beilstein-journals.orgmdpi.com

One "this compound" is an exTTF (tetrathiafulvalene)-based crown ether. researchgate.net This macrocycle was designed to engage in host-guest chemistry with fullerene derivatives. researchgate.net The complexation between this macrocycle and an ammonium (B1175870) salt derivative of fullerene (14 ) was studied using ¹H NMR titration in a mixed solvent system of CDCl₃/CD₃CN. researchgate.net These studies revealed a binding constant (Ka) of approximately 50 M⁻¹. researchgate.net This interaction is a clear example of molecular recognition, where the macrocycle's cavity and electronic properties are tailored to bind a specific guest. researchgate.net

Another compound, a 1,2,3-triazolium macrocycle also designated as 13 , has been shown to recognize and bind halide anions. beilstein-journals.org Due to precipitation in less polar organic solvents, binding affinity studies were conducted in dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org The binding constants (Ka) for different halides were determined, showing a trend of decreasing affinity with increasing anion size. beilstein-journals.org

| Guest Anion | Binding Constant (K_a) in DMSO |

| Cl⁻ | 4.4 x 10¹ M⁻¹ |

| Br⁻ | 1.7 x 10¹ M⁻¹ |

| I⁻ | 8.5 M⁻¹ |

| Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org |

The thermodynamics of these interactions, encompassing both enthalpy (ΔH) and entropy (ΔS), govern the stability of the resulting host-guest complexes. acs.orgnih.gov While specific thermodynamic data for every "this compound" is not available, the principles of enthalpy-entropy compensation are fundamental to understanding these binding events. taylorfrancis.com For instance, the binding of a guest is often enthalpically driven through favorable interactions like hydrogen bonds and van der Waals forces, while being entropically penalized due to the loss of conformational freedom. nih.gov

Formation of Supramolecular Complexes and Architectures

The molecular recognition events described above lead to the formation of larger, well-defined supramolecular complexes and architectures. acs.org

The complex formed between the exTTF-based Macrocycle 13 and the fullerene derivative 14 is a prime example of a discrete supramolecular complex. researchgate.net The formation of such host-guest systems has potential applications in materials science, for instance, in the development of organic photovoltaic devices where electron transfer between the donor macrocycle and the acceptor fullerene is crucial. cas.cn

In the solid state, macrocyclic tertiary ureas and thioureas, including models related to 13b , form extended supramolecular structures stabilized by weak intermolecular non-covalent interactions. nih.govacs.org The introduction of sulfur atoms in the thiourea motifs significantly expands the possibilities for creating new noncovalent interactions, such as C–H···S interactions. nih.govacs.org These macrocycles can also co-crystallize with guest molecules, where halogen and hydrogen bonds become the driving forces for the assembly. nih.govacs.org For example, the inclusion of chloroform (B151607) as a guest can lead to stabilizing C–Cl···S halogen and C–H···Cl hydrogen bonds. nih.govacs.org The ability to form these ordered networks highlights the role of these macrocycles as building blocks (tectons) in crystal engineering. acs.org

The self-assembly process can be highly specific, leading to complex structures. For instance, some macrocycles are capable of forming 2:2 host-guest complexes, which can then be used as a basis for creating supramolecular polymers through orthogonal self-assembly. beilstein-journals.org This process involves multiple, independent non-covalent interactions working in concert to build hierarchical structures. beilstein-journals.org

Computational Chemistry and Molecular Modeling of Macrocycle Derivative 13

Conformational Sampling and Free Energy Landscape Calculations

The biological activity of a macrocycle is intrinsically linked to its three-dimensional conformation. nih.gov Therefore, a thorough exploration of its conformational space and the associated free energy landscape is fundamental to understanding its function.

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic nature of molecules and have become instrumental in exploring the vast conformational space of macrocycles like "Macrocycle derivative 13". nih.govacs.org These simulations can model the time-dependent evolution of a molecular system, providing insights into the accessible conformations and the transitions between them. nih.gov For instance, MD simulations can reveal how "this compound" might adopt different shapes in various solvent environments, a phenomenon known as chameleonic behavior, which is crucial for properties like membrane permeability. nih.govnih.gov

Enhanced sampling techniques, such as accelerated MD, are often employed to overcome the high energy barriers associated with conformational changes in macrocycles, like the cis-trans isomerization of peptide bonds, allowing for a more exhaustive exploration of the conformational landscape. nih.govacs.org The results of these simulations can be used to construct free energy landscapes, which map the relative stability of different conformational states. nih.govdiva-portal.org For example, a two-dimensional free-energy landscape can be calculated using root-mean-square deviations (RMSDs) as reaction coordinates to visualize the conformational distribution. diva-portal.org

A comparative study of the macrocyclic drug lorlatinib (B560019) using MD simulations in both polar (water/DMSO) and nonpolar (chloroform) environments revealed that the solvent can significantly influence conformational preferences. diva-portal.org In a polar environment, lorlatinib predominantly adopted a single conformation, whereas in chloroform (B151607), it populated two distinct conformers, one of which was less polar. This chameleon-like behavior may contribute to its ability to cross cell membranes. diva-portal.org The accuracy of these simulation-based predictions can be validated by comparing them with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. diva-portal.orgacs.org

Below is a table summarizing the application of MD simulations in studying macrocycle conformations:

| MD Simulation Application | Key Findings | Relevance to "this compound" |

| Conformational Sampling in Different Solvents | Macrocycles can adopt different predominant conformations in polar versus nonpolar environments. diva-portal.org | Predicts how "this compound" might change shape when moving from the bloodstream into a cell membrane. |

| Free Energy Landscape Calculation | Identifies the most stable and biologically relevant conformations. nih.gov | Helps to understand which shapes of "this compound" are most likely to bind to its target. |

| Enhanced Sampling Techniques | Overcomes high energy barriers to explore a wider range of conformations. nih.gov | Ensures a more complete picture of the flexibility and potential shapes of "this compound". |

| Validation with NMR Data | Confirms the accuracy of the computational models. acs.org | Increases confidence in the predicted bioactive conformation of "this compound". |

Alongside MD simulations, Monte Carlo (MC) based methods and other global conformational search algorithms are valuable tools for exploring the conformational space of macrocycles. nih.govnih.gov Methods like Monte Carlo Multiple Minimum (MCMM) and Mixed Torsional/Low-Mode sampling (MTLMOD) have been systematically evaluated for their performance in sampling macrocycle conformations. nih.govresearchgate.net

A study comparing these general methods with more specialized macrocycle sampling techniques found that the general methods performed surprisingly well. nih.gov In many cases, MCMM and MTLMOD were able to regenerate the crystallographically observed (X-ray) conformation with high accuracy. nih.gov These algorithms work by making random changes to the molecule's geometry and accepting or rejecting the new conformation based on its energy, allowing for a broad search of the potential energy surface. researchgate.net

The choice of algorithm can impact the diversity and relevance of the generated conformational ensembles. For instance, the distance-geometry based algorithm OMEGA has been shown to produce ensembles that span a larger structural and property space compared to MOE-LowModeMD and MacroModel. nih.govacs.org

Here is a comparison of different conformational search algorithms:

| Algorithm | Strengths | Limitations |

| Molecular Dynamics (MD) | Provides dynamic information and can model solvent effects explicitly. nih.govacs.org | Can be computationally expensive and may get trapped in local energy minima. acs.org |

| Monte Carlo (MC) | Efficient at overcoming energy barriers and exploring a wide range of conformations. nih.gov | Does not provide a time-dependent trajectory of the molecule's motion. |

| Distance Geometry (DG) | Can generate diverse conformational ensembles. nih.govacs.org | May not always accurately reflect the relative energies of the conformations. |

| Specialized Macrocycle Samplers | Optimized for the specific challenges of macrocyclic systems. nih.gov | May not be as broadly applicable as more general methods. |

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reactivity

To gain a deeper understanding of the electronic structure and reactivity of "this compound," quantum mechanical (QM) calculations are employed. diva-portal.org QM methods, such as Density Functional Theory (DFT), can provide detailed information about electron distribution, orbital energies, and the nature of chemical bonds, which are crucial for understanding how the macrocycle will interact with its biological target. diva-portal.orgresearchgate.net

However, QM calculations are computationally intensive, especially for large molecules like macrocycles. tandfonline.com To address this, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used. diva-portal.org In this approach, the most critical part of the system, such as the active site of an enzyme and the binding portion of the macrocycle, is treated with QM, while the rest of the system is described using the less computationally demanding molecular mechanics (MM) force fields. diva-portal.org This allows for an accurate description of the electronic effects involved in binding or a chemical reaction without the prohibitive computational cost of a full QM calculation. tandfonline.com For instance, DFT has been used to calculate the NMR chemical shifts of cyclic peptides, with the results showing excellent agreement with experimental data. researchgate.net

Molecular Docking and Binding Mode Predictions of this compound with Target Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. diva-portal.org For "this compound," docking studies are essential for predicting its binding mode with target biomolecules, such as proteins. researchgate.netresearchgate.net These predictions can guide the design of more potent and selective inhibitors. mdpi.com

Given the flexibility of macrocycles, docking can be challenging. diva-portal.org Two main approaches are used: rigid docking of a pre-generated conformational ensemble or flexible docking where the macrocycle's flexibility is sampled during the docking process. diva-portal.org Studies have shown that both approaches can be effective, and the choice often depends on the specific system and available computational resources. diva-portal.org For example, docking simulations were successfully used to filter and prioritize macrocyclic kinase inhibitors generated by a deep learning model, leading to the identification of potent compounds. mdpi.com

A study on macrocyclic pentapeptides as anticancer agents used molecular docking to understand the binding modes of the most active compound in the active sites of multiple kinases, providing a rationale for its multi-target profile. mdpi.com

De Novo Design and Virtual Library Generation of Macrocycle Derivatives for Targeted Properties

De novo design involves the computational creation of novel molecules with desired properties. For "this compound," this could involve generating a virtual library of related macrocycles with potential for improved activity, selectivity, or pharmacokinetic properties. mdpi.comresearchgate.net Computational tools can be used to design macrocycles with specific structural features, such as membrane permeability or oral bioavailability. nih.govresearchgate.net

Recent advancements have led to the development of deep learning models, such as RFpeptides, for the de novo design of high-affinity macrocyclic peptide binders against protein targets. nih.govbiorxiv.orgfranklineh.com These methods can generate novel macrocycle backbones and sequences, and their binding modes are known by design, which facilitates further optimization. nih.govbiorxiv.org This approach has been successfully used to design macrocycles against various therapeutic targets, including MCL1 and MDM2. nih.govbiorxiv.org

Application of Machine Learning and Artificial Intelligence in this compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing macrocycle drug discovery by enabling the prediction of molecular properties and the generation of novel structures. mdpi.comresearchgate.net ML models can be trained on large datasets of macrocycles to predict properties like cell permeability, which is a major challenge for these large molecules. liu.senih.gov

For example, ML models have been developed to classify the cell permeability of macrocycles, providing a tool for virtual screening in the early stages of drug discovery. liu.senih.gov These models can use 2D descriptors, which are fast to calculate, or more complex 3D descriptors derived from conformational analysis. nih.gov

Structure Activity Relationship Sar and Structure Function Relationship Studies of Macrocycle Derivative 13

Rational Design Principles for Modulating Activity through Structural Perturbations

The rational design of macrocyclic compounds, including derivatives of "Macrocycle derivative 13," leverages an understanding of the target's binding site to introduce specific structural changes that enhance affinity, selectivity, and pharmacokinetic properties. nih.gov A key principle is the pre-organization of the macrocycle's conformation to favor the bound state, thereby reducing the entropic penalty upon binding. mdpi.commdpi.com This strategy has proven effective in developing potent ligands for challenging targets with shallow or flat binding sites. nih.gov

In the context of apelin-13 (B560349) analogs, a "this compound" was developed with the goal of improving stability while optimizing binding affinity and signaling. researchgate.net The design involved systematic exploration of each position within the apelin-13 peptide to identify the optimal location for cyclization. researchgate.net This rational approach led to the discovery that certain structural modifications, such as keeping the C-terminal amino acid exocyclic, are critical for maintaining binding affinity and signaling. fourwaves.com

For macrocyclic inhibitors of the FK506-binding protein 51 (FKBP51), the design of "Macrocycle derivative 13a-m" involved linker derivatization. nih.govtu-darmstadt.de This strategy aimed to explore the impact of linker length and composition on binding affinity and selectivity. tu-darmstadt.de The rationale was that modifying the linker could introduce new interactions with the protein and stabilize a bioactive conformation. tu-darmstadt.de This approach successfully led to macrocycles with improved pharmacological properties compared to their linear counterparts. tu-darmstadt.de

Similarly, in the development of HIV-1 protease inhibitors, the design of 13-membered unsaturated macrocyclic derivatives was based on modifying the P1'–P2' ligands of known inhibitors like darunavir. nih.gov The rationale was to create a constrained ring system that would be well-accommodated within the S1'–S2' subsites of the protease, leading to enhanced potency. nih.gov

These examples highlight a common principle in the rational design of macrocyclic derivatives: the strategic use of macrocyclization and linker modification to control conformation and introduce favorable interactions with the biological target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comresearchgate.net These models are instrumental in predicting the activity of new derivatives and guiding the design of more potent and effective compounds. nih.govnih.gov

A QSAR study on a series of 13 xanthone (B1684191) derivatives was conducted to model their anti-tuberculosis activity. nih.gov The study utilized multiple linear regression (MLR) to develop a model that correlated the logarithm of the minimum inhibitory concentration (MIC) with electronic descriptors. The best model was selected based on statistical parameters such as the predicted residual sum of squares (PRESS), correlation coefficient (r²), and standard error of estimation (SEE). nih.gov This model was then used to predict the activity of a test set of compounds, demonstrating the predictive power of the QSAR approach. nih.gov

In another study, QSAR modeling was applied to a set of 51 macrocyclic diterpenes with P-glycoprotein inhibitory activity. uma.pt This research aimed to identify key molecular features responsible for their activity and to guide structural modifications for improved potency. uma.pt The models were developed using experimental data at two different concentrations and were validated through cross-validation. uma.pt The resulting QSAR models provided insights into how descriptors related to molecular shape, electronic properties, and lipophilicity influence the inhibitory activity. uma.pt

QSPR models are also widely used to predict various physicochemical properties. For instance, QSPR studies have been employed to predict properties like boiling point, density, viscosity, and refractive index for series of organic solvents. unimore.it These models often use a large number of calculated molecular descriptors derived from quantum chemical methods and molecular topology. unimore.it

While a specific QSAR or QSPR study focused solely on "this compound" was not found in the provided search results, the principles and methodologies from studies on other macrocyclic compounds are directly applicable. uma.ptresearchgate.net Such models would involve calculating a variety of molecular descriptors for "this compound" and its analogs and then using statistical methods to build a predictive model of their activity or properties.

Impact of Macrocyclization and Ring Size on Binding Affinity, Selectivity, and Conformational Pre-organization

Macrocyclization is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of molecules by constraining their conformation. mdpi.commdpi.com This pre-organization reduces the entropic penalty upon binding to a target, often leading to increased binding affinity and selectivity compared to their linear counterparts. mdpi.comhitgen.com

The size of the macrocyclic ring is a critical parameter that significantly influences these properties. Studies on apelin-13 analogs have shown that modifying the macrocycle size between key binding epitopes can modulate biological activity. fourwaves.com For instance, the development of macrocyclic analogues of apelin-13 demonstrated a significant improvement in plasma stability and, in some cases, enhanced binding affinity and inotropic effects. researchgate.net Specifically, certain macrocyclic analogs showed a half-life of over 3 hours compared to 24 minutes for the linear form. researchgate.net

In the context of FKBP51 inhibitors, macrocyclization was found to be essential for binding, as none of the linear precursors showed any affinity. nih.gov The affinity of the macrocyclic derivatives was sensitive to the linker length and composition. For example, the glycine (B1666218) derivative 13a had a moderate affinity, which increased with substitution. nih.gov However, longer linkers like β-Ala in 13l and GABA resulted in reduced affinity, highlighting the importance of an optimal ring size for effective binding. nih.gov

Research on HIV-1 protease inhibitors also underscores the importance of ring size. Macrocyclic inhibitors with 13- and 14-membered rings were found to be well-accommodated by the S1'–S2' subsites of the enzyme, leading to potent inhibitory activity. nih.gov

The impact of macrocyclization extends to improving selectivity. For kinase inhibitors, macrocyclization can effectively stabilize the active conformation, leading to enhanced selectivity between wild-type and mutant forms of a kinase. scienceopen.com This is attributed to the semi-rigid nature of macrocycles, which can better accommodate the structural changes arising from mutations. scienceopen.com

The following table summarizes the binding affinities of some macrocyclic FKBP51 ligand derivatives, illustrating the effect of structural modifications within the macrocycle.

| Compound | Linker | Affinity (Kd, µM) |

| 13a | Glycine | 2.3 |

| 13b | D-Alanine | 1.0 |

| 13c | Aib | 0.29 |

| 13d | gem-Cyclic amino acid | 0.40 |

| 13i | D-Proline | 0.8 |

| 13j | L-Alanine | Weaker binding |

| 13l | β-Alanine | Reduced affinity |

Data sourced from a study on macrocyclic FKBP51 ligands. nih.gov

Identification and Analysis of Key Pharmacophores and Essential Structural Motifs within this compound

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. mdpi.com Identifying the key pharmacophores within "this compound" is crucial for understanding its interaction with its biological target and for designing new, more potent analogs. mdpi.com

In the context of apelin-13 analogs, two key epitopes have been identified as crucial for biological activity. fourwaves.com The N-terminal region, specifically the Arg2-Pro3-Arg4-Leu5 moiety, is important for binding affinity, while the C-terminal Phe13 is critical for receptor internalization and subsequent physiological effects. fourwaves.com Macrocyclization of apelin-13 has been explored to stabilize the peptide and orient these key pharmacophoric elements for optimal interaction with the APJ receptor. fourwaves.comnih.gov Studies have shown that the position and nature of the C-terminal aromatic residue are determinants for both APJ interaction and β-arrestin recruitment. nih.gov

For macrocyclic peptide triazoles that inactivate the HIV-1 Env protein, the pharmacophore has been identified as an Ile-Triazole-Pro-Trp motif. nih.gov Research suggests that the side chains of the Pro-Trp segment work together to make intimate contacts with two subsites of the CD4 binding site on gp120, which stabilizes the binding. nih.gov

In the development of macrocyclic inhibitors for other targets, such as HCV NS3 protease, computational methods like docking and pharmacophore modeling are used to identify the key interaction sites. researchgate.net These studies help in understanding how the macrocycle orients itself in the binding pocket and which functional groups are essential for potent inhibition. researchgate.net

While a specific pharmacophore model for a compound named solely "this compound" is not detailed in the provided search results, the general approach involves identifying the key interacting residues and their spatial arrangement. For example, in a series of macrocyclic kinase inhibitors, the presence of an aminomethyl pyridine (B92270) adjacent to a thiazole (B1198619) or oxazole (B20620) backbone was found to significantly enhance binding affinity, highlighting these as key structural motifs. mdpi.com

Conformational Adaptation and "Molecular Chameleonicity" in this compound Interactions

Macrocycles are not rigid structures but possess a degree of conformational flexibility that allows them to adapt their shape upon binding to a biological target. mdpi.commdpi.com This phenomenon, sometimes referred to as "molecular chameleonicity," is a key aspect of their biological activity and can contribute to their ability to bind to diverse targets and cross cell membranes. acs.org

The conformational flexibility of macrocycles allows them to adopt different conformations in different environments. mdpi.com For example, in a polar aqueous environment, a macrocycle might expose its polar functional groups, while in the nonpolar environment of a cell membrane, it might adopt a conformation where the polar groups are shielded by intramolecular hydrogen bonds, presenting a more lipophilic exterior. mdpi.com This adaptability is crucial for oral bioavailability. mdpi.com

Studies on macrocyclic FKBP51 ligands have provided direct evidence of conformational adaptation. It was observed that different macrocycles, such as 13d , stabilize a new conformation of the protein that is distinct from that induced by other known ligands. nih.gov This suggests that the macrocycle can induce a specific conformational change in the target protein upon binding. Furthermore, different linker substitutions in these macrocycles can lead to distinct three-dimensional scaffolds, each serving as a basis for further optimization. tu-darmstadt.de This highlights that macrocyclization is more than just locking a ligand in its bioactive conformation; it can create a diverse ensemble of conformers. tu-darmstadt.de

The conformational behavior of calix nih.govarenes, a class of macrocycles, also illustrates this adaptability. beilstein-journals.org In solution, they can exhibit high conformational flexibility, with different conformations being populated depending on the solvent and the presence of ions. beilstein-journals.org

Computational methods, such as NMR-restrained conformational searches, are increasingly being used to understand the solution ensembles of large, flexible macrocycles. nih.gov These approaches are critical for guiding the design of macrocycles with desired conformational properties and biological activities. nih.gov

Mechanistic Investigations and Biological Interactions of Macrocycle Derivative 13 Pre Clinical Focus

Identification and Validation of Specific Molecular Targets and Binding Partners

The primary molecular target of the active form of Macrocycle derivative 13 has been identified as the AMP-activated protein kinase (AMPK). Specifically, the compound demonstrates isoform specificity, potently activating AMPK α1-containing complexes while being largely ineffective against α2-complexes nih.govnih.govdundee.ac.uk.

Upon cellular uptake, this compound is metabolized, releasing its active form, C2, which acts as an AMP analogue nih.govnih.govnih.gov. The validation of AMPK as the direct target has been confirmed through various studies. In cell-free assays, C2 was shown to be a potent allosteric activator of α1-complexes. Furthermore, in cellular studies using primary hepatocytes, the effects of this compound on lipid synthesis were significantly diminished in AMPK-knockout models, particularly in hepatocytes from AMPKα1 knockout mice, confirming that its biological activity is mediated through the α1 isoform of AMPK dundee.ac.ukresearchgate.net. This isoform selectivity provides a valuable tool for dissecting the specific roles of AMPKα1 in cellular processes.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound is multifaceted, involving both direct and indirect activation of AMPK.

Direct Allosteric Activation: The primary mechanism involves the intracellular conversion of the prodrug this compound to its active form, C2. C2 functions as an AMP mimetic, binding to the γ subunit of the AMPK heterotrimer nih.gov. This binding induces a conformational change in the AMPK complex, leading to its allosteric activation. A key aspect of this activation is the protection of the phosphorylation site at threonine 172 (Thr172) within the activation loop of the α subunit from dephosphorylation, thus maintaining the enzyme in its active state researchgate.net.

Indirect Activation via Mitochondrial Inhibition: A more recently discovered secondary mechanism involves the byproducts of this compound's intracellular cleavage. The isobutyryloxymethyl protecting groups, which enhance the cell permeability of the prodrug, are metabolized to formaldehyde (B43269) nih.govnih.govdundee.ac.uknih.gov. Formaldehyde has been shown to inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio. This elevation in the AMP:ATP ratio provides an additional, canonical mechanism for AMPK activation nih.govnih.govdundee.ac.uknih.gov. This dual mechanism of action, combining direct allosteric activation with indirect activation through metabolic stress, contributes to the robust and potent activation of AMPK by this compound.

In Vitro Cellular Activity Studies of this compound

The activation of AMPK by this compound translates into significant effects on various cellular processes, as demonstrated in a range of in vitro studies.

Functional assays have been crucial in demonstrating the downstream cellular effects of this compound. A prominent example is the inhibition of lipid synthesis. In primary mouse hepatocytes, treatment with this compound potently inhibited the synthesis of both fatty acids and sterols in a dose-dependent manner. The reliance on its target was confirmed as this effect was largely absent in hepatocytes lacking AMPK dundee.ac.ukresearchgate.net.

Further functional assays have demonstrated the neuroprotective effects of this compound. In SH-SY5Y neuronal cells and primary hippocampal neurons subjected to oxygen-glucose deprivation-reoxygenation (OGD-R), a model for ischemic stroke, pretreatment with this compound offered significant protection by inhibiting apoptosis and oxidative stress nih.govaging-us.com. This neuroprotection was shown to be dependent on the activation of the AMPK-Nrf2 signaling pathway nih.govaging-us.com. While reporter gene assays are a common tool for studying transcriptional regulation downstream of signaling pathways like AMPK, specific studies detailing the use of such assays for this compound are not extensively documented in the available literature.

The cellular responses to this compound have been investigated in various cell lines, primarily focusing on its metabolic and cytoprotective effects. In human osteosarcoma (U2OS) cells, this compound treatment led to a dose-dependent increase in the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC) nih.gov. This effect was absent in AMPKα1/α2 double knockout cells, further validating its on-target activity nih.gov.

In the context of neuroprotection, studies have utilized human neuroblastoma SH-SY5Y cells and primary murine hippocampal neurons. In these models, this compound not only activated AMPK signaling but also inhibited OGD-R-induced apoptosis and the production of reactive oxygen species (ROS) nih.govaging-us.com. The antiproliferative potential of direct AMPK activators is an area of active research; however, specific studies evaluating the antiproliferative effects of this compound across a broad panel of cancer cell lines are not widely reported in the current scientific literature.

Table 1: Summary of In Vitro Cellular Activities of this compound

| Cell Line/System | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| Primary Mouse Hepatocytes | Lipid Synthesis Assay | Potent inhibition of fatty acid and sterol synthesis. | dundee.ac.ukresearchgate.net |

| SH-SY5Y Neuronal Cells | Cell Viability/Apoptosis Assays | Protection against oxygen-glucose deprivation-reoxygenation (OGD-R) induced cell death. | nih.govaging-us.com |

| Primary Hippocampal Neurons | Cell Viability/Apoptosis Assays | Neuroprotection against OGD-R. | nih.govaging-us.com |

| SH-SY5Y Neuronal Cells | Oxidative Stress Assay | Inhibition of OGD-R-induced ROS production. | nih.govaging-us.com |

In Vivo Pre-clinical Mechanistic Studies in Animal Models (e.g., Target Engagement, Pathway Modulation)

While in vitro studies have robustly characterized the mechanism and cellular effects of this compound, detailed in vivo pre-clinical studies focusing specifically on target engagement and pathway modulation are limited in the available literature. Early reports indicated that the compound stimulates AMPK and inhibits hepatic lipogenesis in vivo researchgate.net. However, comprehensive studies demonstrating direct target engagement, such as measuring the phosphorylation of AMPK and its downstream substrates in tissues from treated animals, and detailed pathway modulation analyses are not yet extensively published for this specific macrocycle derivative.

Studies on Bioconjugation and Delivery Systems for this compound (Mechanism/Design Focused)

Research specifically detailing the bioconjugation or the development of specialized delivery systems for this compound is not prominently featured in the current scientific literature. As a cell-permeable prodrug, its design inherently addresses the challenge of cellular uptake. Further investigations into targeted delivery or conjugation to other molecules to enhance tissue specificity or therapeutic efficacy remain a potential area for future research.

Applications of Macrocycle Derivative 13 in Chemical Biology and Materials Science Non Clinical

Macrocycle Derivative 13 as Chemical Probes and Research Tools

Chemical probes are essential small-molecule tools for dissecting complex biological processes and validating novel therapeutic targets. rsc.org Several compounds designated as this compound have been developed specifically for this purpose, serving as modulators of protein function or as components in advanced biochemical assays.

One area of development is in the creation of degraders based on macrocyclic scaffolds. For instance, small macrocyclic inhibitors of Cyclin-Dependent Kinase 9 (CDK9) have been designed as chemical biology tools. aacrjournals.org These macrocyclic "probes" can be converted into bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), to induce the selective cellular degradation of a target protein. aacrjournals.org This strategy allows for the investigation of the pharmacological effects of protein knockdown with high precision. aacrjournals.org The macrocyclic structure can offer advantages in terms of biological and physicochemical properties compared to linear molecules. aacrjournals.org

In a different approach, a reactive molecule labeled as compound 13 , an N-hydroxysuccinimide (OSu) activated ester, has been utilized as a key component in DNA-templated protein conjugation. frontiersin.org This method allows for the creation of chemical probes where a DNA strand directs the reactive group to a specific protein target, enabling precise labeling and study of protein-natural product interactions. frontiersin.org

Furthermore, macrocyclic analogues of the peptide apelin-13 (B560349) have been synthesized and characterized as valuable "pharmacological tools". fourwaves.com Due to their enhanced stability compared to the natural peptide, these macrocycles are used to study the signal transduction pathways of the APJ receptor, which is involved in various physiological processes. fourwaves.com Their ability to selectively interact with the receptor without activating all of its downstream pathways makes them ideal for dissecting specific biological mechanisms. fourwaves.com

Applications in Molecular Sensing and Recognition Systems

The unique, pre-organized cavities of macrocycles make them exceptional candidates for host-guest chemistry, forming the basis of highly selective molecular sensors. Different macrocycles labeled as derivative 13 have demonstrated significant potential in recognizing and sensing various analytes, from simple ions to complex chiral molecules.

An example is a 1,2,3-triazolium-containing macrocycle 13 , which has been investigated for its ability to recognize halide anions. beilstein-journals.org The positively charged triazolium units create an electron-deficient cavity that can bind anions through a combination of C–H···anion hydrogen bonds and electrostatic interactions. The binding affinities for different halides were studied in DMSO, revealing a preference for smaller halides, as shown in the table below. beilstein-journals.org This selectivity makes such macrocycles promising for the development of anion-specific sensors. beilstein-journals.org

| Analyte (Anion) | Binding Constant (K, M⁻¹) |

| Cl⁻ | 4.4 x 10¹ |

| Br⁻ | 1.7 x 10¹ |

| I⁻ | 8.5 |

| Data sourced from studies of 1,2,3-triazolium macrocycle 13 in DMSO. beilstein-journals.org |

In the realm of chiral recognition, an imine macrocycle 13 , derived from 1,2-diphenylethylenediamine (DPEN), has been employed as a chiral solvating agent. mdpi.com This type of macrocycle can effectively discriminate between the enantiomers of chiral carboxylic acids, a critical function in pharmaceutical analysis and stereoselective synthesis. mdpi.com Similarly, related macrocycles have shown promise in the enantioselective fluorescent recognition of molecules like mandelic acid. mdpi.com

Integration of this compound into Functional Crystalline Porous Framework Materials (e.g., MOFs, COFs)

Crystalline porous materials, such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), are renowned for their high porosity and tunable structures, making them ideal for applications in gas storage, separation, and catalysis. rsc.orgchinesechemsoc.org Integrating macrocyclic molecules into these frameworks creates a new class of materials that combines the permanent porosity of the framework with the specific molecular recognition capabilities of the macrocycle. rsc.orgosti.gov

While the literature does not prominently feature a specific compound named "this compound" integrated into a MOF or COF, the principles of framework construction allow for the inclusion of various macrocyclic building blocks. rsc.org A hypothetical this compound, functionalized with appropriate linker groups (e.g., carboxylic acids, amines, or pyridyls), could serve as a molecular building block.

Design Principles for Integration:

As a Linker: The macrocycle itself can be modified with multiple functional groups that coordinate to metal nodes (in MOFs) or form covalent bonds with other organic linkers (in COFs), making the macrocycle an integral part of the framework structure.

As a Pore Occupant: The macrocycle can be encapsulated within the larger pores of a pre-formed framework, a process known as postsynthetic modification. This approach introduces the macrocycle's recognition sites into the material without altering the underlying framework topology.

The incorporation of a macrocycle's specific binding cavity into the solid state endows the framework with guest recognition sites. rsc.org This can lead to materials with enhanced selectivity for capturing specific molecules, performing chiral separations, or creating isolated nanoreactors for catalysis. rsc.orgresearchgate.net The ordered nature of crystalline frameworks also allows for precise structural determination of host-guest interactions, which is often challenging in solution. rsc.org

Role of this compound in Catalysis and Supramolecular Catalysis

Supramolecular catalysis leverages non-covalent interactions within a host-guest complex to accelerate reactions and control selectivity. chinesechemsoc.org Macrocycles are at the forefront of this field, acting as nanoreactors that mimic the function of natural enzymes by encapsulating substrates and stabilizing transition states. chinesechemsoc.orgd-nb.info

While direct catalytic applications of a specific "this compound" are not extensively documented, studies on closely related analogues highlight the catalytic potential of their structural classes. For example, lanthanoid(III) complexes of helical macrocycles, which are structurally similar to the imine macrocycle 13 mentioned previously, have demonstrated the ability to perform enantioselective hydrolytic cleavage of DNA. mdpi.com This activity points to the potential of this class of compounds to act as artificial nucleases.

In a separate study, a macrocycle (16 ) from the same family as the 1,2,3-triazolium macrocycle 13 was successfully used as an organocatalyst for the kinetic resolution of epoxides. beilstein-journals.org This demonstrates that the triazolium scaffold can be employed in stereoselective transformations. The catalytic cycle often involves the macrocycle providing a defined binding pocket and pre-organizing the substrates or activating them through specific interactions like hydrogen bonding. d-nb.info The general principle is that by functionalizing a macrocyclic core, researchers can develop catalysts for a wide array of organic reactions, enhancing both rate and selectivity. frontiersin.orgresearchgate.net

Potential Applications in Advanced Materials and Nanotechnology

The unique architectures and recognition properties of macrocycles make them versatile building blocks for advanced materials and nanotechnology. bohrium.com Their ability to self-assemble into well-defined nanostructures and to act as components in molecular machines opens up a wide range of potential applications. bohrium.comcambridge.org

Macrocycles can be designed with specific symmetries and functional groups to act as "building blocks" for larger, ordered architectures. rsc.org For instance, five-fold symmetric macrocyclic pentamers have been synthesized to explore their use in creating novel pentagonal materials and surface patterns. rsc.org A hypothetical this compound with tailored peripheral groups could be similarly employed to direct intermolecular interactions and control the formation of nano-architectures. rsc.org

Furthermore, the host-guest properties of macrocycles are central to the construction of molecular machines, such as stimuli-responsive rotaxanes, where the motion of components can be controlled by external signals. bohrium.com The recognition properties of a compound like the triazolium macrocycle 13 could be exploited in sensors where binding of an analyte triggers a detectable response, such as a change in fluorescence or color. beilstein-journals.orgresearchgate.net In nanotechnology, water-soluble macrocycles are being explored for applications in drug delivery and bio-imaging, where they can encapsulate guest molecules to improve their properties. researchgate.net The self-assembly of porphyrin macrocycles and their derivatives into nanostructures is another active area of research, with applications in photocatalysis and energy conversion. cambridge.org

Table of Mentioned Compounds

| Designation in Article | Chemical Class / Description | Primary Application Discussed | Reference |

| This compound | 1,2,3-Triazolium-containing macrocycle | Anion (Halide) Sensing | beilstein-journals.org |

| This compound | Imine macrocycle from DPEN | Chiral Recognition | mdpi.com |

| This compound | OSu-activated ester | Component for Chemical Probes | frontiersin.org |

| This compound | CDK9 inhibitor scaffold | Precursor for Chemical Probes (PROTACs) | aacrjournals.org |

| This compound | Analogue of Apelin-13 | Pharmacological Research Tool | fourwaves.com |

Future Directions and Challenges in Macrocycle Derivative 13 Research

Development of Novel and Efficient Synthetic Methodologies for Macrocycle Derivative 13

The construction of complex macrocyclic architectures like this compound is often a synthetic challenge. nih.gov Future research will prioritize the development of novel and more efficient synthetic methodologies to streamline their preparation, enabling the rapid generation of diverse compound libraries for screening. cam.ac.uk

Key strategies that continue to be refined include:

Ring-Closing Metathesis (RCM): RCM has become a popular and robust method for macrocyclization. cam.ac.uk Future efforts will likely focus on developing new catalysts that offer greater control over olefin geometry (E/Z selectivity) and functional group tolerance, which is crucial for creating structurally diverse derivatives of this compound. nih.govcam.ac.uk

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another highly efficient macrocyclization technique. cam.ac.uk The development of new bio-orthogonal click reactions will allow for the synthesis of this compound under milder conditions, making the process more compatible with sensitive functional groups. cam.ac.ukmdpi.com

Macrolactamization and Macrolactonization: These classical methods remain essential for the synthesis of many macrocycles. nih.gov Innovation in coupling reagents and reaction conditions, such as the use of microwave assistance, can improve yields and reduce reaction times for the synthesis of lactam and lactone-based this compound analogues. mdpi.com

Solid-Phase Synthesis: The use of solid supports facilitates the purification process and allows for the automated synthesis of libraries of macrocyclic compounds. mdpi.com Developing novel cleavage strategies that release the final macrocycle from the resin in high purity is an ongoing area of research. mdpi.com

| Methodology | Description | Potential Advancements for this compound |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin through the reaction of a linear diene precursor, catalyzed by transition metals like Ruthenium. cam.ac.uk | New catalysts for improved stereoselectivity; application in solid-phase synthesis for library generation. mdpi.com |

| Azide-Alkyne Cycloaddition ("Click Chemistry") | A [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to form a triazole ring, often catalyzed by copper(I). cam.ac.ukresearchgate.net | Development of new bio-orthogonal reactions; microwave-assisted cyclizations for faster synthesis. mdpi.com |

| Macrolactamization/Macrolactonization | Intramolecular formation of an amide or ester bond to close the macrocyclic ring. nih.gov | Discovery of more efficient coupling reagents; optimization of high-dilution techniques to favor intramolecular cyclization. |

| Ullmann-Type Coupling | A copper-catalyzed reaction used to form carbon-carbon or carbon-heteroatom bonds, applicable for constructing strained ring systems. nih.gov | Milder reaction conditions and broader substrate scope for complex this compound structures. |

Advancements in Computational Design and Predictive Modeling for this compound

Given the synthetic challenges, the use of computational tools to design and predict the properties of this compound is indispensable. diva-portal.org Future advancements in this area will significantly de-risk and accelerate the discovery process. nih.gov

Improved Conformational Sampling: Accurately predicting the three-dimensional structure of a flexible macrocycle is a major computational hurdle. nih.gov The development of enhanced sampling algorithms and the use of molecular dynamics (MD) simulations can provide a more realistic picture of the conformational landscape of this compound in solution. nih.gov

Predictive ADME Models: The unique physicochemical properties of macrocycles often place them "beyond the Rule of 5". acs.org Tailored computational models that can accurately predict absorption, distribution, metabolism, and excretion (ADME) for macrocyclic structures are urgently needed to guide the design of orally bioavailable this compound variants.

Structure-Based Design: As more high-resolution structures of macrocycles bound to their biological targets become available, structure-based design will play a more prominent role. diva-portal.org Computational tools like Rosetta are being used to design peptide macrocycles with high affinity and specificity for their targets. nih.govbakerlab.org These methods can be adapted for the de novo design of novel this compound inhibitors against challenging targets like protein-protein interfaces. mdpi.com

Exploration of New Biological Targets and Pathways for this compound (Pre-clinical)

The structural and conformational features of macrocycles make them ideal for tackling biological targets that have proven difficult for traditional small molecules. acs.org The pre-clinical exploration for this compound is focused on expanding its therapeutic reach.

Protein-Protein Interactions (PPIs): The large, complex surfaces involved in PPIs are challenging to inhibit. The larger size and conformational pre-organization of macrocycles like this compound make them well-suited to bind to these extended surfaces with high affinity and selectivity. nih.gov Targets such as KRAS are being actively pursued with macrocyclic peptide inhibitors. biorxiv.org

Enzyme Active Sites: Macrocycles can bind to enzyme active sites with high potency. For example, macrocyclic compounds have been developed as inhibitors for targets in oncology and infectious diseases. acs.org Pre-clinical studies will continue to screen this compound against a wide range of enzymes implicated in various diseases.

Ion Channels and Transporters: The ability of macrocycles to adopt specific conformations allows them to interact with complex membrane-bound proteins like ion channels and transporters, which are important targets in areas such as neuroscience and cardiology.

| Target Class | Rationale for this compound | Example Pre-clinical Targets |

|---|---|---|

| Protein-Protein Interactions (PPIs) | Large surface area and pre-organized conformation can disrupt extended, shallow binding interfaces. nih.gov | KRAS-SOS1, p53-MDM2, Bcl-2 family proteins |

| Kinases | High selectivity can be achieved by exploiting subtle conformational differences between kinase active sites. | CDKs, MEK, TRKs acs.org |

| Proteases | Can mimic natural peptide substrates or bind to allosteric sites to modulate activity. | HIV protease, Hepatitis C virus (HCV) NS3/4A protease |

| Bacterial Ribosomes | Many natural product antibiotics are macrocycles that bind to ribosomal RNA to inhibit protein synthesis. nih.gov | Bacterial 50S ribosomal subunit nih.gov |

Addressing Challenges Related to Conformational Complexity and Dynamic Behavior of this compound

A defining feature of macrocycles is their conformational flexibility, which is both a challenge and an opportunity. acs.org Understanding and controlling the dynamic behavior of this compound is crucial for optimizing its biological activity. rsc.org

Conformational Analysis: The large number of rotatable bonds makes a complete conformational analysis of a macrocycle computationally and experimentally demanding. nih.govacs.org Techniques such as NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations are essential tools. rsc.orgresearchgate.net The development of "macrocycle conformational maps" (MCMs) provides a novel way to visualize and compare the structures of related macrocyclic peptides. rsc.org